molecular formula C12H10N2O5 B3055851 2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid CAS No. 67387-58-0

2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid

Cat. No. B3055851
CAS RN: 67387-58-0
M. Wt: 262.22 g/mol
InChI Key: SLFZLYZZUXLKLI-UHFFFAOYSA-N
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Description

“2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid” is a compound that contains an oxazole ring, which is a five-membered heterocyclic ring structure containing an oxygen in the 1-position and a nitrogen in the 3-position . The compound has a molecular formula of C12H10N2O5 and a molecular weight of 262.22 .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid” includes an oxazole ring, which is a five-membered heterocyclic ring structure containing an oxygen in the 1-position and a nitrogen in the 3-position . The presence of these heteroatoms or groupings imparts preferential specificities in their biological responses .


Physical And Chemical Properties Analysis

The compound “2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid” has a predicted melting point of 209.16° C, a predicted boiling point of 424.2° C at 760 mmHg, a predicted density of 1.5 g/cm3, and a predicted refractive index of n20D 1.68 .

Scientific Research Applications

Synthesis and Structural Characterization

Research in the area of synthetic chemistry has explored the synthesis and structural characterization of compounds related to 2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid. For instance, the synthesis and characterization of Schiff base ligands and their metal complexes derived from similar benzoic acid derivatives have been studied. These compounds exhibit unique structural features and potential for forming coordination complexes with metal ions like Cu(II), Zn(II), Ni(II), Co(II), and Cd(II), which could be relevant in catalysis, material science, and medicinal chemistry (Kalshetty et al., 2013).

Antioxidant Properties

Compounds with structural features similar to 2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid have been synthesized and evaluated for their antioxidant abilities. For example, new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol have shown significant free-radical scavenging abilities in assays like DPPH and ferric reducing antioxidant power (FRAP) (Hussain, 2016). This suggests potential applications in the development of antioxidant agents and in studying oxidative stress-related diseases.

Electrochemical Studies

Electrochemical studies on compounds structurally related to 2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid have been conducted to understand their reduction mechanisms and kinetics. Such studies provide insights into the electrochemical behavior of these compounds, which is crucial for applications in electrochemical sensors, energy storage, and conversion technologies (Mandić et al., 2004).

Antimicrobial Activities

Research has also delved into the synthesis of Schiff base ligands from benzoic acid derivatives and their antimicrobial activities. These studies highlight the potential of such compounds in developing new antimicrobial agents, which could be crucial in addressing the challenge of antibiotic resistance (Kalshetty et al., 2013).

properties

IUPAC Name

2-hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-6-9(5-13-19-6)11(16)14-7-2-3-10(15)8(4-7)12(17)18/h2-5,15H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFZLYZZUXLKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588244
Record name 2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid

CAS RN

67387-58-0
Record name 2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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